Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate
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Overview
Description
Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, a methoxy group, and a carboxylate ester, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to modulate various biochemical processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
- 5-[(4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one
Uniqueness
Methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQJBPBWGJAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)CO)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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